Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride structure
935455-28-0 structure
Product Name:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Numéro CAS:935455-28-0
Le MF:C4H10ClNO2S
Mégawatts:171.6456990242
MDL:MFCD28952871
CID:2356444
PubChem ID:67205227
Update Time:2025-06-11

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Propriétés chimiques et physiques

Nom et identifiant

    • (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
    • (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
    • MGZQMSFXPSKBDY-WCCKRBBISA-N
    • (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
    • (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
    • (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
    • (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
    • (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
    • C12856
    • (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
    • (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
    • EN300-7614021
    • AKOS026675629
    • PS-8682
    • SCHEMBL1901330
    • (3S)-1,1-dioxothiolan-3-amine;hydrochloride
    • 935455-28-0
    • CS-B0940
    • (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
    • HY-20629
    • MFCD28952871
    • (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
    • MDL: MFCD28952871
    • Piscine à noyau: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
    • La clé Inchi: MGZQMSFXPSKBDY-WCCKRBBISA-N
    • Sourire: O=S1(CC[C@H](N)C1)=O.Cl

Propriétés calculées

  • Qualité précise: 171.0120774g/mol
  • Masse isotopique unique: 171.0120774g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 0
  • Complexité: 167
  • Nombre d'unités de liaison covalente: 2
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 68.5

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB526103-100 mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; .
935455-28-0
100mg
€592.60 2023-06-14
abcr
AB526103-250 mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; .
935455-28-0
250mg
€1098.50 2023-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S16650-1g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0
1g
¥6868.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S16650-100mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0
100mg
¥2058.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S16650-250mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0
250mg
¥3438.0 2021-09-07
Chemenu
CM324864-100mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
100mg
$292 2024-07-19
Chemenu
CM324864-250mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
250mg
$508 2024-07-19
Alichem
A169006120-1g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
1g
$1350.00 2023-08-31
Alichem
A169006120-250mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
250mg
476.89 USD 2021-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060767-100mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
100mg
¥1138.00 2024-04-24

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Référence
Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases.
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Référence
Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ;  90 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, rt → reflux
Référence
Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects
, Japan, , ,

Méthode de production 5

Conditions de réaction
Référence
Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Référence
Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  10 min, rt
Référence
Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, reflux
Référence
Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists
, Japan, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ;  90 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux; reflux → rt
Référence
A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Benzonitrile ,  Zinc bromide ;  90 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Référence
Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
Référence
Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors
, Japan, , ,

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Numéro de commande:A1193103
État des stocks:in Stock
Quantité:250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:20
Prix ($):174.0/694.0
Courriel:sales@amadischem.com

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
A1193103
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):174.0/694.0
Courriel